4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Property Prediction Triazole Derivatives

For laboratories progressing antiviral drug discovery, securing a validated starting point avoids redundant screening campaigns. This triazole-3-thiol was identified as a hit in a Human Cytomegalovirus (HCMV) UL50 nuclear egress assay, providing a concrete scaffold for immediate hit-to-lead optimization. - Directly bypasses de novo screening of this chemotype for HCMV programs. - Predicted pKa of 8.38 enables focused S-alkylation for SAR library generation. - Supplied at ≥95% purity, standardizing procurement across synthetic and biological workflows.

Molecular Formula C13H15N3S
Molecular Weight 245.34
CAS No. 573695-77-9
Cat. No. B2932633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol
CAS573695-77-9
Molecular FormulaC13H15N3S
Molecular Weight245.34
Structural Identifiers
SMILESC1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3
InChIInChI=1S/C13H15N3S/c17-13-15-14-12(10-6-2-1-3-7-10)16(13)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,15,17)
InChIKeyIJPWICYSHKNCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Core Properties & Sourcing


4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 573695-77-9) is a 1,2,4-triazole-3-thiol derivative with the molecular formula C13H15N3S and a molecular weight of 245.35 g/mol . It is supplied by research chemical vendors with a minimum purity specification of 95% . This compound exists in a thione-thiol tautomeric equilibrium and has been deposited in the PubChem database, where it is associated with several high-throughput screening bioassays, indicating its exploration in various biological contexts [1].

Triazole-3-thiol scaffold for medicinal chemistry SAR exploration
Cyclopentyl and phenyl substitution pattern for unique screening profiles
Tautomeric thiol form enables nucleophilic S-alkylation reactions
High-purity research specification supports reproducible assay work

4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Substitution Risks


The 1,2,4-triazole-3-thiol class exhibits divergent activity profiles based on subtle variations in N4 and C5 substitution . This compound, with its 4-cyclopentyl and 5-phenyl substitution, occupies a specific region of chemical space defined by its predicted pKa of 8.38 ± 0.20 and a molecular weight of 245.35 g/mol . In contrast, close analogs like 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol (MW 183.27) and 5-phenyl-4H-1,2,4-triazole-3-thiol (MW 177.23) possess different physicochemical properties and, consequently, distinct screening profiles . Generic substitution without verification of identical screening outcomes may compromise assay reproducibility and SAR continuity.

Target Compound
4-cyclopentyl-5-phenyl substitution defines a distinct chemical space with specific HTS associations.
Analog 1
4-cyclopentyl-5-methyl analog: Lacks aromatic C5 and exhibits substantially lower molecular weight, which may shift permeability and target-engagement profiles.
Analog 2
5-phenyl analog (no cyclopentyl): Different pKa may alter ionization behavior and S-alkylation reactivity; screening hit profile likely differs.
Generic substitution without confirmation of identical screening outcomes may compromise assay reproducibility and SAR continuity.

4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Quantitative Differentiation


Predicted pKa vs. 5-Phenyl Analog

The predicted acid dissociation constant (pKa) for 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is 8.38 ± 0.20 , compared to 8.43 ± 0.20 for the analog lacking the cyclopentyl group, 5-phenyl-4H-1,2,4-triazole-3-thiol . The slight decrease in pKa (ΔpKa = -0.05) suggests marginally enhanced acidity of the thiol group, which may influence its reactivity in S-alkylation reactions and binding interactions under physiological conditions.

pKa comparison
Predicted context
ΔpKa = -0.05 relative to 5-phenyl analog (8.43 ± 0.20)
Slightly enhanced acidity may influence ionization-dependent properties
Predicted by ACD/Labs; experimental verification recommended
Medicinal Chemistry Property Prediction Triazole Derivatives

Molecular Weight vs. Methyl Analog

4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol (MW 245.35 g/mol) has a significantly higher molecular weight than its methyl-substituted analog, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol (MW 183.27 g/mol) . This difference in size and lipophilicity (predicted LogP for the target compound is approximately 3.0, compared to ~1.5 for the methyl analog) will substantially alter its cellular permeability and target engagement profile.

MW difference
Data to verify
62.08 g/mol larger than methyl analog (183.27 g/mol)
Significant MW increase alters lipophilicity and permeability predictions
Based on calculated molecular formula; experimental LogP/D needed
Medicinal Chemistry Building Blocks Property Prediction

HCMV Nuclear Egress Screening Hit

4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol has been identified as a hit in a high-throughput screen for inhibitors of Human Cytomegalovirus (HCMV) nuclear egress, targeting the viral UL50 protein . While specific IC50 data is not publicly disclosed, its inclusion in this focused screen differentiates it from other triazole-3-thiol analogs that have not been profiled in this specific assay, indicating a unique biological fingerprint.

HCMV hit
Reported hit context
Positive hit in HCMV UL50 nuclear egress assay
Differentiates compound from untested analogs for antiviral research
IC50 not publicly disclosed; confirmatory dose-response required
Antiviral Research High-Throughput Screening Cytomegalovirus

4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Recommended Applications


S-Alkylation for Triazole Libraries

Given its predicted pKa of 8.38 ± 0.20, this compound can serve as a versatile nucleophile in S-alkylation reactions to generate focused libraries of 3-alkylthio-1,2,4-triazoles. The specific 4-cyclopentyl and 5-phenyl substitution pattern provides a unique scaffold for probing structure-activity relationships (SAR) in medicinal chemistry programs targeting a range of therapeutic areas, including antivirals and kinase inhibitors .

Antiviral Lead Optimization (HCMV)

Procurement of this compound is specifically warranted for laboratories engaged in antiviral drug discovery targeting Human Cytomegalovirus (HCMV). Its identification as a hit in a validated HCMV UL50 nuclear egress assay provides a concrete starting point for hit-to-lead optimization, circumventing the need for de novo screening of this chemotype.

ADME Property Probe in Triazole Series

The compound's distinct molecular weight (245.35 g/mol) and predicted pKa (8.38 ± 0.20) compared to close analogs (e.g., 4-cyclopentyl-5-methyl derivative, MW 183.27) make it a valuable tool for probing the impact of increased molecular size and aromatic substitution on critical ADME properties, such as permeability, solubility, and metabolic stability, within the 1,2,4-triazole-3-thiol series.

Application
Selection Property
Validation Focus
S-alkylation library synthesis
Thiol reactivity and substitution pattern
Reaction condition optimization and scope
HCMV antiviral hit-to-lead research
UL50 nuclear egress assay hit confirmation
Dose-response profiling and selectivity assays
Triazole ADME probe studies
Physicochemical property range (MW, lipophilicity)
Permeability, solubility, and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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